molecular formula C25H31N3O4 B2631919 N-(2-ethylhexyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892276-04-9

N-(2-ethylhexyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2631919
CAS No.: 892276-04-9
M. Wt: 437.54
InChI Key: NVDXIALPFYFQHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylhexyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a tetrahydroquinazoline-dione derivative characterized by a carboxamide group at position 7, a 4-methoxybenzyl substituent at position 3, and a branched 2-ethylhexyl chain at the N1 position. The methoxybenzyl group may enhance hydrophobic interactions, while the 2-ethylhexyl chain likely improves membrane permeability.

Properties

CAS No.

892276-04-9

Molecular Formula

C25H31N3O4

Molecular Weight

437.54

IUPAC Name

N-(2-ethylhexyl)-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C25H31N3O4/c1-4-6-7-17(5-2)15-26-23(29)19-10-13-21-22(14-19)27-25(31)28(24(21)30)16-18-8-11-20(32-3)12-9-18/h8-14,17H,4-7,15-16H2,1-3H3,(H,26,29)(H,27,31)

InChI Key

NVDXIALPFYFQHO-UHFFFAOYSA-N

SMILES

CCCCC(CC)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)OC

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylhexyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Ethylhexyl Side Chain: The ethylhexyl group is introduced via alkylation reactions, often using ethylhexyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group is typically introduced through a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the quinazoline intermediate.

    Final Coupling and Purification: The final step involves coupling the intermediate compounds to form the target molecule, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting it to a dihydroquinazoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Products may include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Products may include dihydroquinazoline derivatives.

    Substitution: Products vary depending on the nucleophile used, potentially leading to a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-ethylhexyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions, such as cancer, inflammation, or infectious diseases.

Industry

In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may also make it suitable for use in specialty chemicals or advanced materials.

Mechanism of Action

The mechanism of action of N-(2-ethylhexyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The quinazoline core is known to interact with various biological targets, potentially inhibiting enzymes or blocking receptor sites. The ethylhexyl and methoxybenzyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Analogues

Structural Modifications and Substituent Effects

The tetrahydroquinazoline-dione core is conserved across analogues, but substituent variations critically influence physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Substituent Comparison of Key Analogues
Compound Name (Core: Tetrahydroquinazoline-dione-7-carboxamide) R1 (N1 Substituent) R3 (Position 3 Substituent) Notable Properties/Activities Reference
Target Compound 2-ethylhexyl 4-methoxybenzyl High lipophilicity (2-ethylhexyl); potential HSP40 inhibition inferred from structural similarity
3-(2-methoxyethyl)-N-[2-(morpholin-4-yl)ethyl]-... (Compound 18) 2-methoxyethyl Morpholinoethyl Docking score: -41.207 (HSP40/JDP inhibitor); polar substituents enhance solubility
1-(2-Cyanobenzyl)-3-(4-ethylphenyl)-... (sc-492703) 2-cyanobenzyl 4-ethylphenyl Aromatic substituents (cyanobenzyl) may engage in π-π interactions; commercial availability ($120/5 mg)
N-(2-Chlorobenzyl)-3-(4-methylphenyl)-... (BGC Compound) 3-nitrobenzyl 4-methylphenyl Electron-withdrawing nitro group; potential impact on reactivity
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)-... 3-chlorobenzyl Benzodioxolylmethyl Bulky bicyclic substituent; possible steric hindrance

Key Research Findings

  • Activity Insights: Compound 18 () demonstrated inhibitory activity against HSP40/DNAJA1 and mutant p53 with a docking score of -41.207, suggesting that polar substituents (e.g., morpholinoethyl) may optimize target engagement. The target compound’s 2-ethylhexyl group, while lipophilic, could enhance cellular uptake but reduce solubility .
  • Synthetic Accessibility: Commercial availability of analogues like sc-492703 (Santa Cruz Biotechnology) and the BGC compound highlights feasible synthetic routes for similar derivatives, though the target compound’s branched alkyl chain may require specialized protocols .

Discussion and Implications

The target compound’s 4-methoxybenzyl and 2-ethylhexyl groups position it uniquely among analogues:

  • Advantages : Enhanced lipophilicity from 2-ethylhexyl may improve blood-brain barrier penetration, relevant for CNS-targeted therapies.
  • Limitations : Reduced aqueous solubility compared to polar derivatives like Compound 18 could hinder bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.